molecular formula C17H22N2O4S B2793937 4-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)morpholine-3,5-dione CAS No. 2097859-57-7

4-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)morpholine-3,5-dione

Cat. No.: B2793937
CAS No.: 2097859-57-7
M. Wt: 350.43
InChI Key: CNOCZPSIVLIUAD-UHFFFAOYSA-N
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Description

4-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)morpholine-3,5-dione is a complex organic compound with the molecular formula C17H22N2O4S and a molecular weight of 350.43 g/mol

Preparation Methods

The synthesis of 4-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)morpholine-3,5-dione involves multiple steps, typically starting with the preparation of the piperidine and morpholine rings. The synthetic route often includes:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of the Morpholine Ring: This involves the reaction of diethylene glycol with ammonia or primary amines.

    Coupling of the Rings: The piperidine and morpholine rings are then coupled with the thiophene derivative through a series of condensation and cyclization reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

4-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)morpholine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or morpholine rings, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups attached to the core rings.

Scientific Research Applications

4-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)morpholine-3,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and pain management.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)morpholine-3,5-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but they may include neurotransmitter receptors and ion channels .

Comparison with Similar Compounds

4-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)morpholine-3,5-dione can be compared with other similar compounds, such as:

    Piperidine Derivatives: These include compounds like piperidine-4-carboxylic acid and piperidine-4-carboxamide, which share the piperidine ring structure but differ in their functional groups and biological activities.

    Morpholine Derivatives: Compounds like morpholine-4-carboxylic acid and morpholine-4-carboxamide are similar in structure but have different applications and properties.

    Thiophene Derivatives: These include compounds like 3-methylthiophene and 2-acetylthiophene, which share the thiophene ring but differ in their substitution patterns and reactivity.

The uniqueness of this compound lies in its combination of these three distinct ring systems, which imparts unique chemical and biological properties.

Properties

IUPAC Name

4-[1-[3-(3-methylthiophen-2-yl)propanoyl]piperidin-4-yl]morpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S/c1-12-6-9-24-14(12)2-3-15(20)18-7-4-13(5-8-18)19-16(21)10-23-11-17(19)22/h6,9,13H,2-5,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOCZPSIVLIUAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)N2CCC(CC2)N3C(=O)COCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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